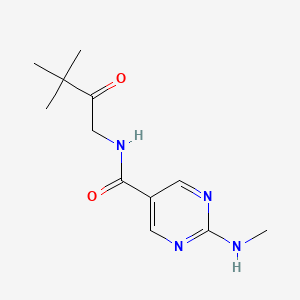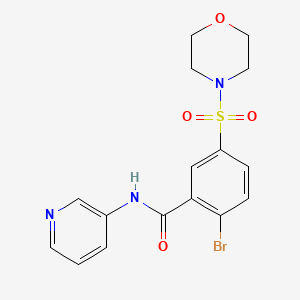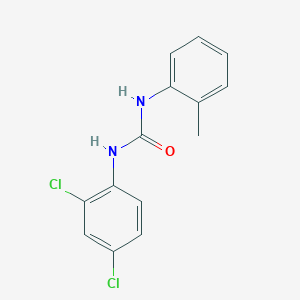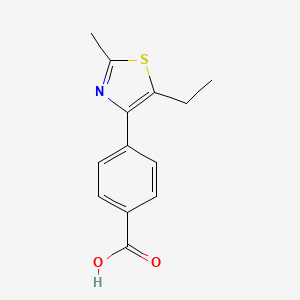![molecular formula C15H14INO2 B5292986 3-[(4-iodophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one](/img/structure/B5292986.png)
3-[(4-iodophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-iodophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one, commonly known as IBF, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. IBF is a small molecule inhibitor that is known to target specific enzymes and proteins in the body, which makes it a promising candidate for the development of new drugs.
Mécanisme D'action
IBF works by inhibiting specific enzymes and proteins in the body, which are involved in the progression of various diseases. It has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation. IBF has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
IBF has been shown to have various biochemical and physiological effects in the body. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function in animal models of neurological disorders. IBF has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using IBF in lab experiments is its specificity for certain enzymes and proteins, which makes it a powerful tool for studying the mechanisms of various diseases. However, the complex synthesis of IBF and its limited availability may pose challenges for researchers who wish to use it in their experiments.
Orientations Futures
There are several potential future directions for research on IBF. One area of interest is the development of new drugs based on the structure of IBF, which may have improved efficacy and reduced side effects. Another area of interest is the study of IBF in combination with other drugs or therapies, which may enhance its therapeutic effects. Finally, further studies are needed to elucidate the precise mechanisms of action of IBF and its potential applications in various diseases.
Méthodes De Synthèse
The synthesis of IBF involves the reaction of 4-iodoaniline with 5-methyl-2-furanone in the presence of a base catalyst. The resulting product is then subjected to further reactions to yield the final compound. The synthesis of IBF is a complex process that requires expertise in organic chemistry and specialized equipment.
Applications De Recherche Scientifique
IBF has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have inhibitory effects on specific enzymes and proteins that are involved in the progression of cancer, inflammation, and other diseases. IBF has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
(E)-3-(4-iodoanilino)-1-(5-methylfuran-2-yl)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INO2/c1-10(17-13-6-4-12(16)5-7-13)9-14(18)15-8-3-11(2)19-15/h3-9,17H,1-2H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZFIKBISUGYFY-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C=C(C)NC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C(=O)/C=C(\C)/NC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-iodoanilino)-1-(5-methylfuran-2-yl)but-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(dimethylamino)methyl]-1-[3-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoyl]-3-piperidinol](/img/structure/B5292909.png)
![N-methyl-N-[(3-methyl-2-thienyl)methyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5292925.png)

![3-{[4-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid](/img/structure/B5292937.png)

![4-(cyclopropylmethyl)-3-isopropyl-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,4-diazepan-5-one](/img/structure/B5292960.png)
![N-(1-{[(2-hydroxyethyl)amino]carbonyl}-2-phenylvinyl)-4-methoxybenzamide](/img/structure/B5292961.png)

![2-[2-(5-bromo-2-methoxyphenyl)vinyl]-3-(4-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B5292965.png)
![6-isopropyl-3-methyl-2-(4-{[(2-phenyl-5-pyrimidinyl)methylene]amino}benzylidene)cyclohexanone](/img/structure/B5292969.png)


![N-(2-{[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino}ethyl)acetamide](/img/structure/B5292987.png)
